Cas no 2172319-12-7 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid)

1-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ベンゾイルピペリジン-3-カルボン酸は、Fmoc保護基を有するピペリジン誘導体であり、ペプチド合成や有機合成において重要な中間体として利用されます。Fmoc基の導入により、アミノ基の選択的な保護が可能であり、固相ペプチド合成(SPPS)における効率的なカップリング反応を実現します。また、ピペリジン環とベンゾイル基の構造的特徴から、分子設計の柔軟性が高く、医薬品中間体や生物活性化合物の合成に応用できます。カルボン酸官能基はさらに修飾可能なため、多様な化学変換が可能です。高い純度と安定性を備えており、研究用途に適しています。

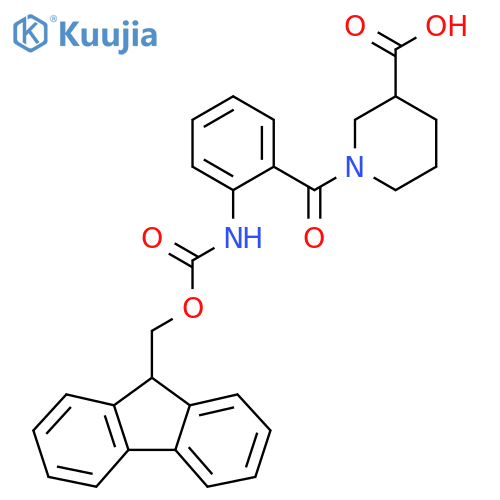

2172319-12-7 structure

商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid

- 2172319-12-7

- EN300-1480587

- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid

-

- インチ: 1S/C28H26N2O5/c31-26(30-15-7-8-18(16-30)27(32)33)23-13-5-6-14-25(23)29-28(34)35-17-24-21-11-3-1-9-19(21)20-10-2-4-12-22(20)24/h1-6,9-14,18,24H,7-8,15-17H2,(H,29,34)(H,32,33)

- InChIKey: MHCXCOZLWDUYEI-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1=CC=CC=C1C(N1CCCC(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 470.18417193g/mol

- どういたいしつりょう: 470.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 6

- 複雑さ: 765

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 95.9Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1480587-1000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid |

2172319-12-7 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1480587-10000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid |

2172319-12-7 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1480587-500mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid |

2172319-12-7 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1480587-2500mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid |

2172319-12-7 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1480587-250mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid |

2172319-12-7 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1480587-50mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid |

2172319-12-7 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1480587-1.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid |

2172319-12-7 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1480587-5000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid |

2172319-12-7 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1480587-100mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]piperidine-3-carboxylic acid |

2172319-12-7 | 100mg |

$2963.0 | 2023-09-28 |

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2172319-12-7 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpiperidine-3-carboxylic acid) 関連製品

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量